2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 944906-18-7
VCID: VC2717122
InChI: InChI=1S/C10H8ClN3/c11-7-10-13-6-3-9(14-10)8-1-4-12-5-2-8/h1-6H,7H2
SMILES: C1=CN=CC=C1C2=NC(=NC=C2)CCl
Molecular Formula: C10H8ClN3
Molecular Weight: 205.64 g/mol

2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine

CAS No.: 944906-18-7

Cat. No.: VC2717122

Molecular Formula: C10H8ClN3

Molecular Weight: 205.64 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine - 944906-18-7

Specification

CAS No. 944906-18-7
Molecular Formula C10H8ClN3
Molecular Weight 205.64 g/mol
IUPAC Name 2-(chloromethyl)-4-pyridin-4-ylpyrimidine
Standard InChI InChI=1S/C10H8ClN3/c11-7-10-13-6-3-9(14-10)8-1-4-12-5-2-8/h1-6H,7H2
Standard InChI Key CJDJYXFQTPGZRK-UHFFFAOYSA-N
SMILES C1=CN=CC=C1C2=NC(=NC=C2)CCl
Canonical SMILES C1=CN=CC=C1C2=NC(=NC=C2)CCl

Introduction

Chemical Structure and Properties

Structural Characteristics

2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine (CAS: 944906-18-7) is characterized by its heterocyclic structure containing two nitrogen-containing rings. The compound features a pyrimidine core with a chloromethyl group at the 2-position and a pyridin-4-yl substituent at the 4-position. This arrangement creates a molecule with multiple sites for potential chemical interactions and modifications.

Physical and Chemical Properties

The compound exists as a solid at room temperature with physical properties typical of heterocyclic compounds containing halogens. Its molecular structure contains three nitrogen atoms—two in the pyrimidine ring and one in the pyridine substituent—contributing to its basic character and hydrogen-bonding capabilities.

Table 1: Physical and Chemical Properties of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine

PropertyValue
CAS Number944906-18-7
Molecular FormulaC₁₀H₈ClN₃
Molecular Weight205.64 g/mol
AppearanceSolid
SolubilitySoluble in polar organic solvents
Structural FeaturesPyrimidine ring, pyridine ring, chloromethyl group

Synthesis and Preparation Methods

Synthetic Routes

ParameterTypical Conditions
Starting Material4-(pyridin-4-yl)pyrimidine
Chloromethylating AgentChloromethyl methyl ether (MOMCl)
BaseTriethylamine
SolventAnhydrous dichloromethane or tetrahydrofuran
Temperature0°C to room temperature
AtmosphereInert (nitrogen or argon)
Reaction Time4-24 hours

Chemical Reactivity

Nucleophilic Substitution Reactions

The chloromethyl group in 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine serves as an excellent substrate for nucleophilic substitution reactions. This reactivity is similar to what is observed in related compounds like 2-(chloromethyl)-pyridothienopyrimidin-4(3H)-ones, which undergo reactions with various nucleophiles including amines . The reactive chloromethyl moiety enables the compound to function as a building block for more complex molecules.

Comparative Reactivity with Similar Compounds

Although structurally different, insights can be gained by examining reactions of related compounds. For instance, 2-(Chloromethyl)-4,5-disubstituted pyridine hydrochloride undergoes condensation with 2-mercapto-6-methylpyrimidin-4-ol to form 2-[(4,5-disubstituted pyridin-2-yl)methylthio]-6-methoxypyrimidin-4-ol under various conditions, including conventional heating, potassium carbonate in PEG-600, and microwave irradiation . These reaction patterns suggest that the chloromethyl group in our target compound would exhibit similar reactivity toward nucleophiles.

Table 3: Nucleophilic Substitution Reactions of Chloromethyl-Containing Heterocycles

NucleophileReaction ConditionsExpected Product Type
Amines (e.g., morpholine)Polar aprotic solvent, 50-80°C2-(Aminomethyl)-4-(pyridin-4-yl)pyrimidine
ThiolsBase, room temperature2-(Alkylthiomethyl)-4-(pyridin-4-yl)pyrimidine
AlkoxidesAprotic solvent, reflux2-(Alkoxymethyl)-4-(pyridin-4-yl)pyrimidine
AzidesDMF, 60-80°C2-(Azidomethyl)-4-(pyridin-4-yl)pyrimidine

Applications in Research

Medicinal Chemistry Applications

The structural features of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine make it particularly valuable in medicinal chemistry. Pyrimidine derivatives, in general, have shown significant pharmaceutical potential across multiple therapeutic areas . The presence of a reactive chloromethyl group provides a handle for further modification, allowing medicinal chemists to create libraries of compounds for structure-activity relationship studies.

As a Synthetic Intermediate

The compound serves as an important intermediate in the synthesis of more complex heterocyclic structures. Similar to how 2-(chloromethyl)-pyridothienopyrimidin-4(3H)-ones are used to create derivatives through nucleophilic substitution , 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine can be transformed into a variety of compounds with potential biological activities.

Biological Research Applications

The pyrimidine scaffold is a privileged structure in biological research, forming the backbone of nucleic acid bases and numerous pharmaceuticals. The specific arrangement of substituents in 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine allows it to serve as a probe or ligand in biochemical assays, potentially interacting with enzymes or receptors involved in disease pathways.

Biological Activity

Anticancer Properties

Pyrimidine derivatives have demonstrated significant anticancer potential, with compounds structurally related to 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine showing promising activity against various cancer cell lines. For instance, similar pyrimidine derivatives have exhibited IC50 values ranging from 1.42 μM to 4.56 μM against leukemia and renal carcinoma cell lines. The mechanism of action typically involves apoptosis induction and cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

Anti-inflammatory Effects

The compound also shares structural similarities with pyrimidine derivatives known to possess anti-inflammatory properties. Related compounds have been shown to suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs. The electron-donating properties of substituents like the chloromethyl group appear to enhance this activity, suggesting potential anti-inflammatory applications for 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine.

Table 4: Biological Activities of Selected Pyrimidine Derivatives

Compound TypeBiological TargetActivity Range (IC50)Cellular Effect
Pyrimidine derivatives with halomethyl substituentsCancer cell lines1.42-4.56 μMApoptosis induction, cell cycle arrest
Pyrimidine analogsCOX-2 enzymeComparable to celecoxibAnti-inflammatory response
PyridothienopyrimidinesAntimicrobial targetsVariableGrowth inhibition

Structure-Activity Relationships

Effect of Substituents

The biological and chemical properties of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine are significantly influenced by its substituents. The chloromethyl group at position 2 serves as an electrophilic site for nucleophilic attack, while the pyridin-4-yl group at position 4 can participate in hydrogen bonding and π-π interactions with biological targets.

Comparison with Structural Analogs

Structural modifications of the base scaffold can significantly alter the compound's properties and biological activities. For example, replacing the chloromethyl group with other functional groups or altering the position of the pyridinyl substituent would likely change the compound's reactivity and binding properties.

Table 5: Structural Analogs and Their Comparative Properties

Structural ModificationExpected Effect on ReactivityPotential Impact on Biological Activity
Bromomethyl instead of chloromethylIncreased reactivity in nucleophilic substitutionsPotentially increased cytotoxicity
Pyridin-3-yl instead of pyridin-4-ylAltered electronic distributionChanged binding affinity to biological targets
Additional substituents on pyrimidine ringSteric and electronic effectsModified selectivity for biological targets

Research Methods and Analytical Techniques

Characterization Methods

Characterization of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine typically employs standard analytical techniques used in organic chemistry. These include nuclear magnetic resonance spectroscopy (1H-NMR and 13C-NMR), infrared spectroscopy (IR), mass spectrometry, and elemental analysis . These methods provide crucial information about the compound's structure, purity, and identity.

Synthetic Monitoring Techniques

The synthesis and reactions of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine can be monitored using thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS). These techniques allow researchers to track reaction progress and ensure product purity.

Future Research Directions

Development of Novel Derivatives

The versatile structure of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine offers numerous opportunities for creating new derivatives with enhanced properties or specific functions. Future research could focus on systematic modification of the chloromethyl group to create libraries of compounds for screening against various biological targets.

Exploration of Biological Activities

Given the promising biological activities observed in related pyrimidine derivatives, further investigation into the specific bioactivities of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine and its derivatives is warranted. This research could potentially identify new drug candidates for cancer, inflammation, or other therapeutic areas.

Application in Materials Science

Beyond medicinal chemistry, the compound's structure suggests potential applications in materials science, particularly in the development of novel materials with unique electronic or optical properties. Research in this direction could explore the compound's utility in creating functional materials for various technological applications.

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